3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with an iodine atom at the 3-position and an isopropyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine typically involves the reaction of a pyrazole derivative with a pyridine derivative under specific conditions. One common method includes the refluxing of a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride . Another approach involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phosphorus oxychloride, acetic acid, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrazolopyridines.
Scientific Research Applications
3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: It is used in studies to understand its effects on various biological pathways and targets.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine include other pyrazolopyridine derivatives such as:
- 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine
- 5-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other pyrazolopyridine derivatives. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H10IN3 |
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Molecular Weight |
287.10 g/mol |
IUPAC Name |
3-iodo-5-propan-2-yl-2H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C9H10IN3/c1-5(2)6-3-4-7-8(11-6)9(10)13-12-7/h3-5H,1-2H3,(H,12,13) |
InChI Key |
HAPHCNFZQGZMDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(NN=C2C=C1)I |
Origin of Product |
United States |
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